4-Phenylpyrimidin-2-ol

説明

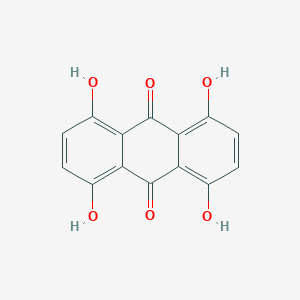

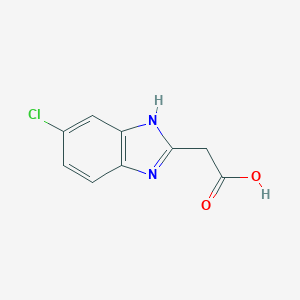

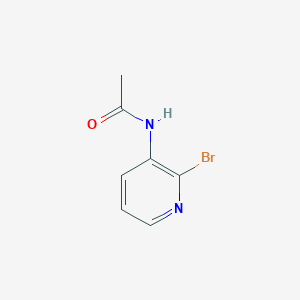

4-Phenylpyrimidin-2-ol is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a white to yellow powder or crystals and is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for 4-Phenylpyrimidin-2-ol is1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) . The ChemSpider ID is 227461 . The compound has a monoisotopic mass of 172.063660 Da . Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenylpyrimidin-2-ol are not detailed in the search results, pyrimidine derivatives have been noted for their various chemical and biological applications .Physical And Chemical Properties Analysis

4-Phenylpyrimidin-2-ol is a white to yellow powder or crystals . It has a molecular weight of 172.19 . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用

I conducted a search for the scientific research applications of “4-Phenylpyrimidin-2-ol,” but the information available is limited and does not provide a detailed analysis of unique applications. The compound has been mentioned in the context of novel bisheterocycles synthesis and antimicrobial activity evaluation , but specific applications in various fields are not detailed in the search results.

Safety And Hazards

The safety information for 4-Phenylpyrimidin-2-ol includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P351, P338 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

6-phenyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDORHCBMWSQLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344734 | |

| Record name | 4-phenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpyrimidin-2-ol | |

CAS RN |

38675-31-9 | |

| Record name | 4-phenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method employed for these 4-phenylpyrimidin-2-ol derivatives?

A1: The research highlights a green chemistry approach for synthesizing these novel bis-heterocycles. Instead of conventional methods, the researchers utilized magnesium ferrite (MgFe2O4) nanoparticles as a catalyst. [, , ] This method offers several advantages:

- Efficiency: The catalyst significantly speeds up the reaction, reducing the synthesis time compared to traditional approaches. [, , ]

- Yield: The reported yields of the desired bis-pyrimidine analogues are good, demonstrating the effectiveness of this synthetic route. []

Q2: What are the potential applications of these newly synthesized compounds?

A2: The synthesized 6,6’-(1,4-phenylene)bis(4-phenylpyrimidin-2-ol) derivatives, including those with -2-amine and -2-thiol substitutions, have shown promising results as antimicrobial agents. [, , ] Laboratory testing revealed a good range of activity against both Gram-positive and Gram-negative bacteria, as well as against certain fungi. [] This suggests their potential for development into novel antibiotic drugs.

Q3: How were these novel compounds characterized?

A3: The researchers employed various spectroscopic techniques to confirm the structures of the synthesized compounds:

- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR were utilized to determine the proton and carbon environments within the molecules. []

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provided information about the functional groups present in the molecules. []

- Mass Spectrometry: This technique helped determine the molecular weight and fragmentation pattern of the synthesized compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)

![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)